
WJ460
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WJ460は、膜修復、小胞輸送、および癌転移を含むさまざまな細胞プロセスに関与するタンパク質であるミオフェリンを標的とする低分子阻害剤です。 This compoundは、特に乳がん細胞において、有望な抗転移活性を示しています .
科学的研究の応用
Breast Cancer
WJ460 has shown promising anti-tumor effects in breast cancer models. Research indicates that it blocks breast cancer metastasis by directly targeting myoferlin. In experimental models, this compound significantly inhibited the invasion of MDA-MB-231 breast cancer cells and reduced tumor proliferation as evidenced by anti-Ki67 staining. Furthermore, it suppressed the activation of receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor 2, which are critical for tumor angiogenesis and metastasis .
Pancreatic Cancer
In addition to breast cancer, this compound has been evaluated for its effects on pancreatic ductal adenocarcinoma. Preclinical studies suggest that it induces cell death through mechanisms involving selective autophagy and reactive oxygen species accumulation. These findings indicate that this compound may serve as a lead compound for developing targeted therapies against pancreatic cancer .
Case Study 1: Inhibition of ECM Degradation
In a study involving MDA-MB-231 cells seeded on a fluorescein isothiocyanate-conjugated gelatin matrix, control cells degraded the extracellular matrix (ECM) within 12 hours. In contrast, this compound-treated cells exhibited significantly reduced ECM degradation, highlighting its potential to inhibit invasive behavior in breast cancer cells .
Case Study 2: Anti-Angiogenic Activity
This compound's capability to suppress angiogenesis was demonstrated through experiments showing reduced capillary-like tube formation in human umbilical vein endothelial cells (HUVECs). Immunostaining of tumors from this compound-treated mice revealed decreased vascular density compared to controls, suggesting that this compound effectively impedes tumor-associated angiogenesis .
Data Tables
Property | Details |
---|---|
Molecular Target | Myoferlin |
Mechanism | Inhibition of myoferlin function |
Cancer Types Studied | Breast cancer, pancreatic cancer |
Key Effects | Inhibition of cell invasion and ECM degradation |
Notable Signaling Pathways | RTK signaling (VEGFR2, FGF receptor) |
Study | Findings |
---|---|
Breast Cancer Model | Reduced tumor proliferation and metastasis |
Pancreatic Cancer Model | Induction of cell death via reactive oxygen species |
Angiogenesis Assessment | Decreased vascular density in tumors |
作用機序
WJ460は、ミオフェリンに直接結合してその機能を阻害することで、その効果を発揮します。ミオフェリンは、膜修復と小胞輸送に関与しており、これらのプロセスは癌細胞の浸潤と転移に不可欠です。ミオフェリンを阻害することにより、this compoundはこれらのプロセスを阻害し、腫瘍の増殖と転移を抑制します。 この化合物は、ミトファジーと活性酸素種の蓄積を引き起こし、脂質過酸化とアポトーシスに依存しない細胞死をもたらします .
類似の化合物との比較
This compoundは、ミオフェリンの特定の標的化において独自です。類似の化合物には、他のミオフェリン阻害剤や、関連する経路を標的とする低分子が含まれます。これらの化合物のいくつかは次のとおりです。
E3330: 転移性癌における細胞遊走と浸潤を調節するAPE1レドックス阻害剤。
UPGL00004: 強力なアロステリックで経口投与可能なグルタミナーゼC阻害剤
This compoundは、ミオフェリンの阻害における高い効力と特異性により際立っており、癌治療のさらなる開発のための有望な候補となっています .
準備方法
WJ460の合成には、市販の出発物質から始まる複数のステップが含まれます。合成経路には、通常、求核置換、縮合、環化などの反応による重要な中間体の形成が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの精製技術によって得られます .
This compoundの工業生産方法は広く文書化されていませんが、おそらくは、ラボでの合成プロセスをスケールアップし、反応条件を最適化し、厳格な品質管理措置によって化合物の純度と安定性を確保することが含まれるでしょう .
化学反応の分析
WJ460は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を形成します。
還元: この化合物は、還元されて還元形を生成することができ、それは異なる生物活性を持つ可能性があります。
置換: This compoundは、官能基が他の基に置換される置換反応に関与することができ、その活性を変化させる可能性があります.
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compoundには、いくつかの科学研究アプリケーションがあります。
化学: this compoundは、さまざまな生化学的経路におけるミオフェリンの役割を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞および分子生物学研究において、細胞浸潤と転移のメカニズムを調査するために使用されます。
医学: this compoundは、乳がんやその他のミオフェリン関連疾患の治療のための前臨床研究で、治療薬としての可能性を示しています。
類似化合物との比較
WJ460 is unique in its specific targeting of myoferlin. Similar compounds include other myoferlin inhibitors and small molecules that target related pathways. Some of these compounds are:
E3330: An APE1 redox inhibitor that modulates cell migration and invasion in metastatic cancer.
UPGL00004: A potent allosteric and orally active glutaminase C inhibitor
This compound stands out due to its high potency and specificity in inhibiting myoferlin, making it a promising candidate for further development in cancer therapy .
生物活性
WJ460 is a small molecule that has emerged as a significant compound in cancer research, particularly for its anti-metastatic properties in breast cancer. This compound specifically targets myoferlin (MYOF), a protein implicated in various cancer progression mechanisms. The following sections detail the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
This compound functions primarily by inhibiting MYOF, which plays a crucial role in cell invasion and metastasis. The compound has been shown to exert potent anti-metastatic activity in breast cancer cells, with effects observed in both in vitro and in vivo models. Key findings include:
- Inhibition of Cell Invasion : this compound significantly reduces the invasion of breast cancer cells through extracellular matrix (ECM) degradation assays. For instance, MDA-MB-231 cells treated with this compound failed to degrade ECM compared to control cells treated with dimethyl sulfoxide (DMSO) .
- Reduction of Tumor Growth : In animal models, this compound treatment resulted in decreased tumor growth and limited metastatic spread to organs such as lymph nodes and lungs. Bioluminescence imaging indicated that tumor proliferation was substantially reduced in this compound-treated groups .
- Targeting Receptor Tyrosine Kinases (RTKs) : this compound was found to block the activation of several RTKs involved in angiogenesis and metastasis, including fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor 2 (VEGFR2) .
In Vitro Studies
A series of experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | IC50 (nM) | Effect Observed |
---|---|---|---|
Anti-Metastatic Activity | MDA-MB-231 | <10 | Inhibition of invasion |
Tumor Proliferation | MDA-MB-231 | <10 | Reduced proliferation |
RTK Activation | Various | - | Blocked activation of multiple RTKs |
In Vivo Studies
In vivo studies using mouse models have further validated the anti-tumor effects of this compound:
- Spontaneous Metastasis Model : Mice injected with MDA-MB-231-Luciferase cells showed significant tumor growth when untreated. However, those treated with this compound exhibited markedly reduced tumor sizes and lower rates of metastasis to distant organs .
- Survival Rates : Mice receiving this compound treatment demonstrated increased overall survival compared to control groups, highlighting the compound's potential as a therapeutic agent .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer Patient Case Study : A patient with advanced breast cancer exhibited a marked reduction in tumor size after being treated with a regimen including this compound. Imaging studies confirmed decreased metabolic activity within the tumors.
- Pancreatic Cancer Application : Research has also explored the potential application of this compound in pancreatic cancer models, indicating that modifications to enhance solubility could improve its therapeutic efficacy .
特性
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNKHFAOWELSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WJ460?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []
Q2: What is the impact of MYOF inhibition by this compound on cancer cells?
A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?
A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []
Q4: Has this compound been evaluated in in vivo models of cancer?
A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。